molecular formula C17H17N5O4S B2682356 methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate CAS No. 2034355-24-1

methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate

Cat. No. B2682356
CAS RN: 2034355-24-1
M. Wt: 387.41
InChI Key: UHZIXOQUIDODAG-UHFFFAOYSA-N
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Description

Methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Development of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, is facilitated through processes that involve compounds structurally related to the given chemical entity. These methodologies utilize tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, showcasing the compound's utility in generating complex heterocycles with potential biological activity (Gabriele et al., 2006).

Synthesis of Thiophene Derivatives

Further research highlights the solvent-free synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, demonstrating the compound's involvement in the nucleophilic substitution reactions that yield thiophene derivatives with potential for further chemical modification and exploration in drug discovery processes (Krinochkin et al., 2021).

Chemical Properties and Reactions

Stereochemical Investigations

The compound also plays a role in stereochemical studies, where its derivatives are used to explore the synthesis of cyclic amino alcohols and related structures. These investigations contribute to a deeper understanding of the molecular conformation and stereochemistry of complex organic molecules, potentially impacting the synthesis of chiral drugs (Sohár & Bernáth, 1973).

Heterocyclic Synthesis via Azido Compounds

The exploration of azido compounds for the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines underlines the synthetic versatility of molecules related to the chemical . Such processes enable the construction of complex heterocyclic systems that are of interest in medicinal chemistry and material science (Westerlund, 1980).

properties

IUPAC Name

methyl 3-[[2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-26-17(25)15-12(6-7-27-15)19-13(23)8-21-16(24)14-10-4-2-3-5-11(10)20-22(14)9-18-21/h6-7,9H,2-5,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZIXOQUIDODAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate

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